Cas no 223794-95-4 (1-(5-chloropyridin-3-yl)piperazine)
1-(5-chloropyridin-3-yl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(5-chloro-3-pyridinyl)-Piperazine
- 1-(5-chloropyridin-3-yl)piperazine
- EN300-1693915
- DTXSID60441718
- DB-300711
- 1-(5-chloro-3-pyridyl)piperazine
- 223794-95-4
- MYRHBCKCPROFGA-UHFFFAOYSA-N
- Piperazine, 1-(5-chloro-3-pyridinyl)-
- BDBM50088449
- 1-(5-Chloro-pyridin-3-yl)-piperazine
- SCHEMBL3061895
- CHEMBL68563
-
- Inchi: 1S/C9H12ClN3/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13/h5-7,11H,1-4H2
- InChI Key: MYRHBCKCPROFGA-UHFFFAOYSA-N
- SMILES: ClC1=CN=CC(=C1)N1CCNCC1
Computed Properties
- Exact Mass: 197.07216
- Monoisotopic Mass: 197.0719751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- PSA: 28.16
1-(5-chloropyridin-3-yl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1693915-0.05g |
1-(5-chloropyridin-3-yl)piperazine |
223794-95-4 | 95% | 0.05g |
$226.0 | 2023-09-20 | |
| Enamine | EN300-1693915-0.1g |
1-(5-chloropyridin-3-yl)piperazine |
223794-95-4 | 95% | 0.1g |
$337.0 | 2023-09-20 | |
| Enamine | EN300-1693915-0.25g |
1-(5-chloropyridin-3-yl)piperazine |
223794-95-4 | 95% | 0.25g |
$481.0 | 2023-09-20 | |
| Enamine | EN300-1693915-0.5g |
1-(5-chloropyridin-3-yl)piperazine |
223794-95-4 | 95% | 0.5g |
$758.0 | 2023-09-20 | |
| Enamine | EN300-1693915-1.0g |
1-(5-chloropyridin-3-yl)piperazine |
223794-95-4 | 95% | 1g |
$971.0 | 2023-06-04 | |
| Enamine | EN300-1693915-2.5g |
1-(5-chloropyridin-3-yl)piperazine |
223794-95-4 | 95% | 2.5g |
$1903.0 | 2023-09-20 | |
| Enamine | EN300-1693915-5.0g |
1-(5-chloropyridin-3-yl)piperazine |
223794-95-4 | 95% | 5g |
$2816.0 | 2023-06-04 | |
| Enamine | EN300-1693915-10.0g |
1-(5-chloropyridin-3-yl)piperazine |
223794-95-4 | 95% | 10g |
$4176.0 | 2023-06-04 | |
| Enamine | EN300-1693915-1g |
1-(5-chloropyridin-3-yl)piperazine |
223794-95-4 | 95% | 1g |
$971.0 | 2023-09-20 | |
| Enamine | EN300-1693915-5g |
1-(5-chloropyridin-3-yl)piperazine |
223794-95-4 | 95% | 5g |
$2816.0 | 2023-09-20 |
1-(5-chloropyridin-3-yl)piperazine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 1-(5-chloropyridin-3-yl)piperazine
Introduction to 1-(5-chloropyridin-3-yl)piperazine (CAS No. 223794-95-4)
1-(5-chloropyridin-3-yl)piperazine, identified by the Chemical Abstracts Service Number (CAS No.) 223794-95-4, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperazine class of heterocyclic amines, characterized by a six-membered ring containing two nitrogen atoms. The presence of a chloro substituent at the 5-position of the pyridine ring and an amine group attached to the piperazine ring imparts unique chemical and pharmacological properties, making it a valuable intermediate in drug discovery and development.
The structural features of 1-(5-chloropyridin-3-yl)piperazine contribute to its versatility in synthetic chemistry. The chloro group on the pyridine ring enhances electrophilicity, facilitating nucleophilic substitution reactions, while the piperazine moiety provides basicity and solubility characteristics conducive to further functionalization. These attributes make it a preferred building block for designing novel bioactive molecules.
In recent years, 1-(5-chloropyridin-3-yl)piperazine has garnered attention in the development of therapeutic agents targeting various biological pathways. Its pyridine-piperazine scaffold is commonly found in small-molecule drugs due to its ability to interact with biological targets such as enzymes and receptors. Notably, this compound has been explored in the synthesis of potential treatments for neurological disorders, where modulation of neurotransmitter systems is crucial.
One of the most compelling aspects of 1-(5-chloropyridin-3-yl)piperazine is its role in medicinal chemistry as a precursor for more complex derivatives. Researchers have leveraged its structural framework to develop compounds with enhanced pharmacological profiles. For instance, modifications at the chloro-substituted pyridine ring or the piperazine nitrogen atoms have led to molecules with improved selectivity and efficacy. These derivatives are being evaluated in preclinical studies for their potential therapeutic applications.
Recent advancements in computational chemistry have further accelerated the exploration of 1-(5-chloropyridin-3-yl)piperazine derivatives. Molecular modeling techniques enable scientists to predict binding affinities and optimize lead structures before experimental synthesis. This high-throughput virtual screening approach has been instrumental in identifying promising candidates for further investigation.
The pharmacological relevance of 1-(5-chloropyridin-3-yl)piperazine extends beyond its structural significance. Studies have demonstrated its potential as an intermediate in the synthesis of kinase inhibitors, which play a critical role in cancer therapy. The combination of the pyridine and piperazine moieties allows for precise tuning of electronic properties, enabling interactions with specific enzymatic targets. Such interactions are essential for modulating signaling pathways involved in tumor growth and progression.
Moreover, 1-(5-chloropyridin-3-yl)piperazine has been investigated in the context of central nervous system (CNS) disorders. Its ability to cross the blood-brain barrier and interact with neurotransmitter receptors makes it a candidate for developing treatments for conditions such as depression, anxiety, and epilepsy. Preclinical data suggest that derivatives of this compound may exhibit anxiolytic and antidepressant effects by modulating serotonin and dopamine pathways.
The synthetic methodologies for 1-(5-chloropyridin-3-yl)piperazine have also seen significant advancements. Modern synthetic routes employ transition metal catalysis and asymmetric techniques to achieve high yields and enantioselectivity. These innovations not only streamline production but also enhance the accessibility of this compound for research purposes.
In conclusion, 1-(5-chloropyridin-3-yl)piperazine (CAS No. 223794-95-4) represents a cornerstone in pharmaceutical research due to its versatile structural features and broad applicability in drug development. Its role as a key intermediate in synthesizing bioactive molecules underscores its importance in addressing diverse therapeutic challenges. As scientific understanding progresses, further exploration of this compound and its derivatives promises to yield novel treatments with significant clinical impact.
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